molecular formula C15H18N2O2 B2699999 N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide CAS No. 1394687-72-9

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide

Cat. No.: B2699999
CAS No.: 1394687-72-9
M. Wt: 258.321
InChI Key: ZVDZHPPIGZAVSL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide is an organic compound with a complex structure that includes a cyanocyclopropyl group, a phenoxy group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide typically involves multiple steps. One common method starts with the preparation of the cyanocyclopropyl group, which can be achieved through the reaction of cyclopropylamine with cyanogen bromide. The resulting cyanocyclopropylamine is then reacted with 2-methyl-4-phenoxybutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopropyl group or the phenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopropyl)-3-(4-chlorophenyl)propanamide
  • N-(1-cyanocyclopropyl)-2-methyl-4-(4-fluorophenoxy)butanamide
  • N-(1-cyanocyclopropyl)-2-methyl-4-(4-methoxyphenoxy)butanamide

Uniqueness

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanocyclopropyl group provides a reactive site for covalent interactions, while the phenoxy group enhances the compound’s binding properties and stability.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDZHPPIGZAVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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